![molecular formula C23H22N6O3 B2475871 8-(4-乙氧基苯基)-1-甲基-5-[(2-甲基苯基)甲基]嘌呤[8,9-c][1,2,4]三唑-2,4-二酮 CAS No. 921540-35-4](/img/structure/B2475871.png)
8-(4-乙氧基苯基)-1-甲基-5-[(2-甲基苯基)甲基]嘌呤[8,9-c][1,2,4]三唑-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “8-(4-Ethoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a purine ring, a 1,2,4-triazole ring, and two phenyl rings . It is a derivative of purine, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it is likely synthesized using methods similar to those used for other 1,2,4-triazole-containing compounds . These methods often involve the reaction of 3-amino-1,2,4-triazole with various electrophiles .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several rings and functional groups. The purine and 1,2,4-triazole rings are likely to contribute to the rigidity of the molecule, while the ethoxy and methyl groups may provide some flexibility .Chemical Reactions Analysis
As a complex organic molecule, this compound is likely to undergo a variety of chemical reactions. The presence of the 1,2,4-triazole ring suggests that it may participate in reactions typical of this class of compounds, such as nucleophilic substitution or addition reactions .科学研究应用
Anticancer Activity
The compound’s hybrid structure makes it a potential candidate for cancer therapy. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it inhibits cell proliferation and induces apoptosis, making it a promising lead compound for further drug development .
Antiviral Properties
The compound’s triazole moiety contributes to its antiviral potential. It has demonstrated activity against certain RNA viruses, including influenza and hepatitis C. By targeting viral enzymes or replication processes, it may offer a novel approach to antiviral drug design .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases. Researchers have explored the compound’s anti-inflammatory properties, particularly its impact on cytokine production and immune responses. It could potentially serve as a scaffold for developing anti-inflammatory agents .
Antibacterial Applications
The compound’s purine-triazole hybrid structure may interfere with bacterial DNA replication or protein synthesis. Studies have evaluated its antibacterial activity against both Gram-positive and Gram-negative bacteria. Further optimization could lead to new antibiotics .
Neuroprotective Potential
Given the compound’s diverse pharmacophores, it has been investigated for neuroprotective effects. Animal studies suggest it may mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. These properties could be relevant in neurodegenerative diseases .
Metabolic Disorders
Researchers have explored the compound’s impact on metabolic pathways, including glucose metabolism and lipid regulation. It may modulate key enzymes involved in diabetes and obesity. However, more mechanistic studies are needed to fully understand its effects .
安全和危害
未来方向
属性
IUPAC Name |
8-(4-ethoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-4-32-17-11-9-15(10-12-17)19-25-26-22-28(13-16-8-6-5-7-14(16)2)18-20(30)24-23(31)27(3)21(18)29(19)22/h5-12H,4,13H2,1-3H3,(H,24,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAGQGNVPDSHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC=C5C)C(=O)NC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41752630 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

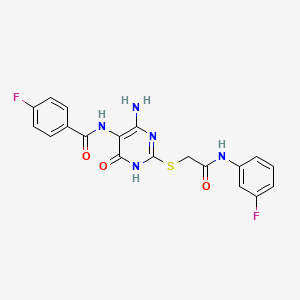
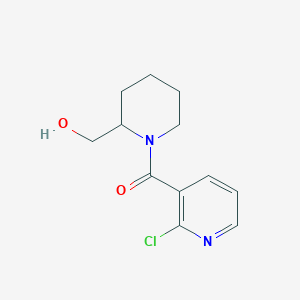
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2475791.png)
![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B2475793.png)
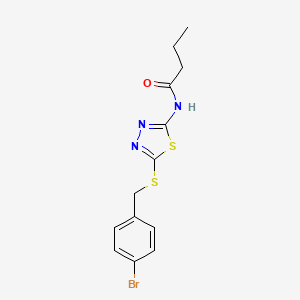
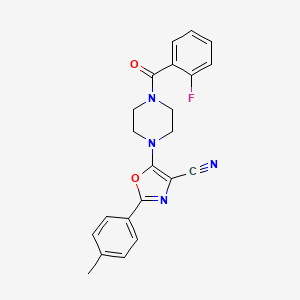
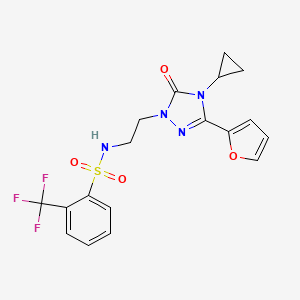
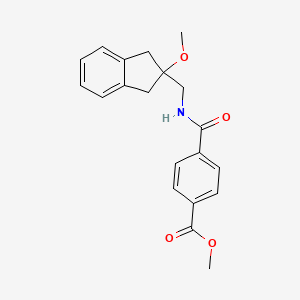
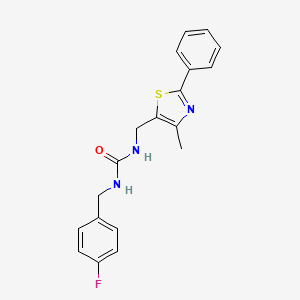
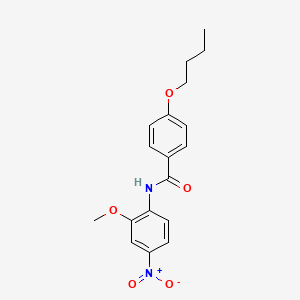
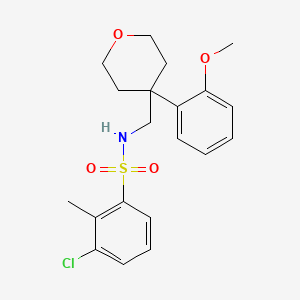
![3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2475808.png)
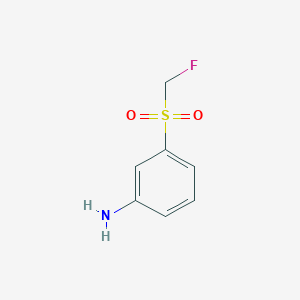
![Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2475811.png)